2-[(Propylamino)methyl]phenol
Description
2-[(Propylamino)methyl]phenol is an aromatic compound featuring a phenol core substituted with a propylamino-methyl group at the ortho position. Its molecular formula is C₁₀H₁₅NO, with a molar mass of 165.23 g/mol.
Properties
IUPAC Name |
2-(propylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMTAQXBQRVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514571 | |
| Record name | 2-[(Propylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84672-90-2 | |
| Record name | 2-[(Propylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Propylamino)methyl]phenol can be synthesized through a reaction between propylamine and salicylaldehyde. The reaction typically occurs in methanol at temperatures ranging from 0 to 20°C over a period of 3.5 hours. Sodium tetrahydroborate is then added to the reaction mixture to reduce the intermediate product, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of methanol as a solvent and sodium tetrahydroborate as a reducing agent are common practices in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(Propylamino)methyl]phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(Propylamino)methyl]phenol with three analogous compounds based on substituent groups, molecular properties, and functional roles:
Structural and Functional Analysis
However, this may reduce water solubility relative to the dimethyl analog. The bulky aromatic substituent in Phenol, 2-[[[4-(1-methylethyl)phenyl]amino]methyl]- () likely restricts its interaction with biological targets but improves stability in non-polar environments.
Biological Relevance: While this compound itself lacks direct mechanistic studies, its structural analog N⁵-[Imino(propylamino)methyl]-L-ornithine (NPLA) is a well-characterized nitric oxide synthase inhibitor, suggesting that the propylamino-methyl group may play a role in enzyme binding . The dimethylamino analog () is more commonly utilized in synthetic chemistry due to its balanced solubility and reactivity.
Synthetic Utility: Alkylamino-methylphenols are intermediates in synthesizing bioactive molecules. For example, the dimethylamino variant (CAS 120-65-0) is a precursor in dye and pharmaceutical manufacturing .
Biological Activity
2-[(Propylamino)methyl]phenol, with the molecular formula C10H15NO, is a phenolic compound that has garnered interest for its potential biological activities. This compound features a hydroxyl group (-OH) attached to an aromatic ring, making it a candidate for various applications in biology and medicine.
The synthesis of this compound typically involves the reaction of propylamine with salicylaldehyde in methanol, followed by reduction with sodium tetrahydroborate. This process can be conducted at temperatures ranging from 0 to 20°C over approximately 3.5 hours.
Chemical Reactions:
- Oxidation: Can form quinones.
- Reduction: Quinones can revert to phenols using reducing agents.
- Substitution: The hydroxyl group allows for electrophilic aromatic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.
Antioxidant Activity
The phenolic structure of this compound contributes to its antioxidant properties . It can scavenge free radicals and chelate metal ions, which helps in mitigating oxidative stress within biological systems. This property is crucial in preventing cellular damage associated with various diseases.
Potential Therapeutic Applications
The compound has been explored for its potential in developing new pharmaceuticals, particularly in targeting inflammatory pathways. It may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, suggesting its use in treating conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenol | Hydroxyl group on an aromatic ring | Antiseptic properties |
| 2-Aminomethylphenol | Amino group instead of propylamino | Limited antimicrobial activity |
| 4-Propylphenol | Propyl group on the aromatic ring | Less biological activity compared to this compound |
The unique combination of the propylamino group and hydroxyl group in this compound enhances its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong potential as an antimicrobial agent.
-
Antioxidant Activity Assessment:
- In vitro assays revealed that the compound exhibited a high capacity to scavenge free radicals, surpassing many common antioxidants such as ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related diseases.
- Inflammation Modulation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
